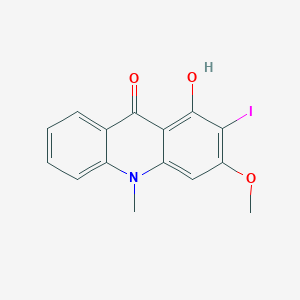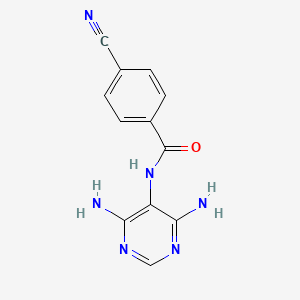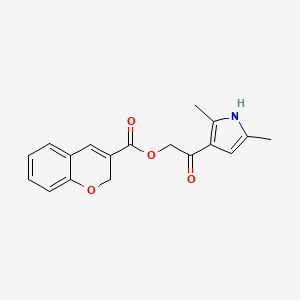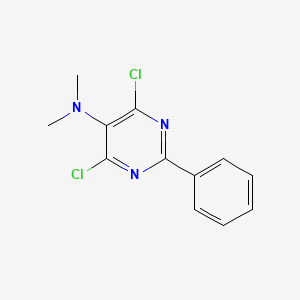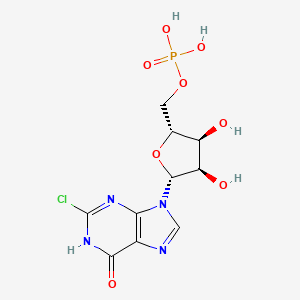
2-Chloroinosine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that belongs to the class of nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the nucleoside analog, which involves the glycosylation of a purine base with a protected sugar derivative.
Chlorination: The purine base is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Phosphorylation: The chlorinated nucleoside is then phosphorylated using phosphorylating agents like phosphorus oxychloride or phosphoric acid in the presence of a base such as triethylamine.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the purine ring, typically using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the purine ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions. Biology : It is studied for its role in cellular processes and as a potential therapeutic agent. Medicine : The compound has shown promise in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis. Industry : It is used in the development of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The compound exerts its effects primarily by interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The molecular pathways involved include the incorporation of the compound into the growing nucleic acid chain, leading to chain termination and inhibition of further synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Cytidine triphosphate (CTP): A nucleotide involved in the synthesis of RNA.
Guanosine triphosphate (GTP): A nucleotide involved in protein synthesis and signal transduction.
Uniqueness
- The presence of the chlorine atom and the specific stereochemistry of the sugar moiety make ((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate unique compared to other nucleotides. These structural features contribute to its specific biological activity and potential therapeutic applications.
Properties
CAS No. |
26550-86-7 |
|---|---|
Molecular Formula |
C10H12ClN4O8P |
Molecular Weight |
382.65 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-chloro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12ClN4O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,13,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
PDEHTPJGNSQPMN-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
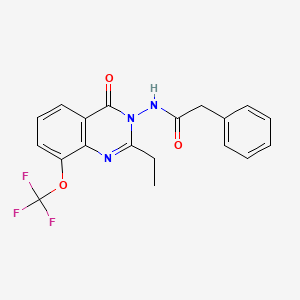
![(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15218090.png)

![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
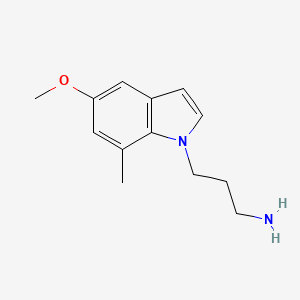
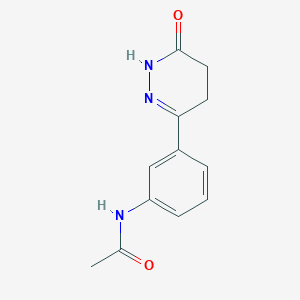
![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
